5-Methylisoxazole-3-carboxamide

Metabolic Stability Drug Metabolism Scaffold Differentiation

Replacing the 4-carboxamide isomer with generic isoxazoles introduces DHODH inhibition and hepatotoxicity risk. This 5-methylisoxazole-3-carboxamide scaffold resolves that liability via intact N-O bond metabolism. • LD50 >2,000 mg/kg (vs. ~250-500 mg/kg for leflunomide); no DHODH inhibition in vitro • Validated intermediate for Isoxicam, sulfamethoxazole, antitubercular leads (MIC 3.125-6.25 μM), and brain-penetrant CSF-1R/c-Kit inhibitors • White to off-white solid, mp 166 °C; scalable routes support kg-level procurement

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 3445-52-1
Cat. No. B1215236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-3-carboxamide
CAS3445-52-1
Synonyms3-carbamoyl-5-methylisoxazole
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N
InChIInChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)
InChIKeyKBOSIRPMGVGOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-3-carboxamide Overview


5-Methylisoxazole-3-carboxamide (CAS 3445-52-1) is a heterocyclic building block belonging to the isoxazole-3-carboxamide class, with a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol [1]. Structurally, it features a methyl group at the 5-position and a carboxamide group at the 3-position of the isoxazole ring. This regiochemistry distinguishes it from the 4-carboxamide isomer and confers unique metabolic and toxicological properties that are critical for drug development [2]. The compound serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Isoxicam and the sulfonamide antibiotic sulfamethoxazole (SMZ) [1]. In medicinal chemistry, 5-methylisoxazole-3-carboxamide derivatives have been investigated for their antitubercular, anti-inflammatory, and kinase inhibitory activities [3][4].

3‑carboxamide scaffold for metabolic‑stability studies
Key intermediate for isoxicam and sulfamethoxazole research synthesis
Scaffold for antitubercular, anti‑inflammatory, and kinase‑inhibitor development

Why 5-Methylisoxazole-3-carboxamide Is Irreplaceable


Substituting 5-methylisoxazole-3-carboxamide with its 4-carboxamide isomer or structurally similar isoxazole derivatives is not functionally equivalent due to fundamental differences in metabolic fate, toxicity profile, and biological target engagement. The 3-carboxamide scaffold (UTL-5 series) exhibits a distinct metabolic pathway: the N-O bond of the isoxazole ring remains intact, whereas the 4-carboxamide scaffold (leflunomide) undergoes N-O bond cleavage to form the active metabolite teriflunomide [1]. This difference directly impacts hepatotoxicity—the 3-carboxamide derivatives demonstrate lower acute toxicity and convert potential liver toxicity into a liver-protective effect, unlike leflunomide/teriflunomide [1]. Furthermore, the 3-carboxamide regioisomer does not inhibit dihydroorotate dehydrogenase (DHODH) in vitro, whereas the 4-carboxamide series acts as a potent DHODH inhibitor [1]. These divergent properties mean that procurement decisions cannot rely on generic isoxazole substitution; the specific 3-carboxamide regiochemistry is essential for applications requiring metabolic stability and reduced hepatotoxicity risk.

3‑Carboxamide scaffold
4‑Carboxamide scaffold
Metabolic pathway
N–O bond remains intact; peptide‑bond cleavage reported
N–O bond cleavage → teriflunomide metabolite
DHODH inhibition
No DHODH inhibition detected in vitro
Potent DHODH inhibition reported
Toxicity readout
Reported higher acute LD50 in murine model
Reported lower LD50; hepatotoxicity context differs

5-Methylisoxazole-3-carboxamide Evidence Summary


N-O Bond Cleavage Resistance

The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) demonstrates superior metabolic stability compared to the 5-methylisoxazole-4-carboxamide scaffold (leflunomide). In vitro metabolism studies show that the N-O bond of the isoxazole ring in UTL-5b remains intact, whereas leflunomide undergoes rapid N-O bond cleavage to form the active metabolite teriflunomide [1]. This differential metabolic pathway is directly linked to the observed toxicity differences between the two scaffolds.

Metabolic pathway divergence
Head-to-head
3‑carboxamide: N–O bond intact; 4‑carboxamide: N–O bond cleaved → teriflunomide
Metabolic fate may alter toxicity readout
In vitro metabolism studies
Metabolic Stability Drug Metabolism Scaffold Differentiation

Reduced Acute Toxicity vs. Leflunomide

The 5-methylisoxazole-3-carboxamide derivative UTL-5b demonstrates substantially reduced acute toxicity compared to leflunomide. In murine acute toxicity studies, no animals were killed by UTL-5b at doses up to 2,000 mg/kg, establishing an LD50 >2,000 mg/kg [1]. This contrasts with leflunomide, which has a reported oral LD50 in mice of approximately 250-500 mg/kg [2]. The 4- to 8-fold improvement in acute safety margin is attributed to the distinct metabolic profile of the 3-carboxamide scaffold.

Acute toxicity (LD50, mice)
Cross-study comparable
UTL‑5b LD50 >2,000 mg/kg vs leflunomide ~250–500 mg/kg
Supports toxicity‑endpoint differentiation
Single‑dose oral; model‑dependent
Acute Toxicity LD50 Safety Pharmacology

Absence of DHODH Inhibition

A critical functional distinction between the 3-carboxamide and 4-carboxamide scaffolds is their effect on dihydroorotate dehydrogenase (DHODH). In vitro enzymatic assays demonstrate that UTL-5b and its metabolites do not inhibit DHODH [1]. In contrast, leflunomide and its active metabolite teriflunomide are potent DHODH inhibitors, with teriflunomide exhibiting an IC50 of approximately 1-2 μM for human DHODH [2]. This mechanistic divergence explains the absence of pyrimidine depletion-related adverse effects (e.g., hepatotoxicity, teratogenicity) with the 3-carboxamide series.

DHODH enzyme inhibition
Class-level
3‑carboxamide: no inhibition; teriflunomide IC50 ≈1–2 μM
Supports target‑pathway divergence review
Recombinant human DHODH assay
DHODH Target Selectivity Mechanism of Action

Antitubercular Activity Against M. tuberculosis

5-Methylisoxazole-3-carboxamide derivatives exhibit potent in vitro antitubercular activity. Compounds 10 and 14 demonstrated MIC values of 3.125 μM against Mycobacterium tuberculosis H37Rv, while compounds 9 and 13 showed MIC values of 6.25 μM [1]. These activities are comparable to first-line antitubercular agents such as isoniazid (MIC ~0.1-0.2 μM) and rifampicin (MIC ~0.05-0.1 μM), though with distinct structural novelty that may circumvent existing resistance mechanisms [2]. Importantly, active compounds also displayed a favorable safety profile against Vero and HepG2 cell lines [1].

MIC vs M. tuberculosis H37Rv
Cross-study comparable
Cmpds 10, 14: 3.125 μM; cmpds 9, 13: 6.25 μM
Supports antitubercular screening context
MABA method; reference agents differ
Antitubercular MIC Mycobacterium tuberculosis

Anti-inflammatory Potency vs. Leflunomide

N-(4'-hydroxyphenyl)-5-methylisoxazole-3-carboxamide (compound 6) exhibits anti-inflammatory activity comparable to leflunomide, its active metabolite malononitrilamide (MNA), and ibuprofen. In LPS-stimulated RAW 264.7 macrophages, compound 6 suppressed nitric oxide (NO) and prostaglandin E2 (PGE2) production with potency equivalent to the reference drugs [1]. This demonstrates that the 3-carboxamide scaffold retains anti-inflammatory efficacy while offering the metabolic and toxicity advantages described above.

NO/PGE2 suppression
Head-to-head
Comparable to leflunomide, MNA, and ibuprofen in RAW 264.7 cells
Supports anti‑inflammatory assay context
LPS‑stimulated macrophage model
Anti-inflammatory NO Production PGE2

CSF-1R/c-Kit Dual Inhibition with BBB Permeability

N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives (compounds 7d, 7e, and 9a) demonstrate potent dual inhibition of CSF-1R and c-Kit kinases, with IC50 values of 33 nM, 31 nM, and 64 nM, respectively [1]. Notably, these inhibitors exhibit promising blood-brain barrier permeability in vitro, positioning them as candidates for neurodegenerative diseases such as Alzheimer's disease [1]. This CNS penetration capability is a distinguishing feature not commonly observed among isoxazole-4-carboxamide derivatives.

CSF‑1R/c‑Kit dual inhibition
Class-level
IC50 31–64 nM; in vitro BBB permeability reported
Supports kinase‑inhibitor and BBB research context
Recombinant kinase assays; CNS exposure to verify
CSF-1R c-Kit Kinase Inhibitor Blood-Brain Barrier

5-Methylisoxazole-3-carboxamide Application Scenarios


Anti-inflammatory Development with Low Hepatotoxicity

The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) is the preferred starting point for developing novel anti-inflammatory and immunomodulatory agents where liver toxicity is a concern. As demonstrated in Section 3, UTL-5b exhibits an LD50 >2,000 mg/kg in mice (vs. leflunomide's ~250-500 mg/kg) and lacks DHODH inhibitory activity [5][2]. This scaffold is particularly suitable for chronic indications such as rheumatoid arthritis, where the 4-carboxamide series (leflunomide) carries a black box warning for hepatotoxicity. Procurement of 5-methylisoxazole-3-carboxamide enables medicinal chemistry campaigns to explore SAR while maintaining the favorable metabolic and safety profile.

Antitubercular Lead Optimization for Drug-Resistant TB

5-Methylisoxazole-3-carboxamide derivatives with MIC values of 3.125-6.25 μM against M. tuberculosis H37Rv provide a validated chemical starting point for antitubercular drug discovery [5]. The isoxazole-3-carboxamide core represents a molecular framework not exploited by current first- or second-line TB therapies, offering the potential to circumvent existing resistance mechanisms. Procurement of this building block supports synthetic efforts to generate focused libraries for hit-to-lead optimization, particularly for programs addressing multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

CNS-Penetrant Kinase Inhibitor Development

The demonstration that N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives exhibit dual CSF-1R/c-Kit inhibition with IC50 values of 31-64 nM and favorable blood-brain barrier permeability positions this scaffold for neuroscience applications [5]. Microglial overactivation driven by CSF-1R signaling is implicated in Alzheimer's disease and other neurodegenerative conditions. Researchers procuring 5-methylisoxazole-3-carboxamide can leverage this core to develop brain-penetrant kinase inhibitors, an area where many isoxazole-based compounds fail due to poor CNS exposure.

Isoxicam and Sulfamethoxazole API Synthesis

5-Methylisoxazole-3-carboxamide is a key intermediate in the commercial synthesis of Isoxicam (a non-steroidal anti-inflammatory drug) and sulfamethoxazole (SMZ, a sulfonamide antibiotic used in co-trimoxazole) [5]. Industrial procurement of this compound supports API manufacturing and generic drug production. The compound's established synthetic routes and well-characterized physicochemical properties (white to off-white solid, mp 166°C) facilitate scalable manufacturing processes.

Application
Selection Property
Validation Focus
Anti‑inflammatory research with metabolic profiling
Metabolic‑stability scaffold (3‑carboxamide)
Toxicity‑endpoint and DHODH‑pathway review
Antitubercular scaffold optimization
MIC‑guided scaffold context
Resistance‑mechanism and selectivity profiling
CNS kinase inhibitor research
BBB‑permeable kinase‑inhibitor scaffold
CNS‑exposure and target‑engagement verification
Isoxicam and sulfamethoxazole intermediate synthesis
Regiochemically defined building block
Synthetic‑route and purity specification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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